2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide is a synthetic organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group and the phthalazinone moiety in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phthalazinone core: This can be achieved by reacting phthalic anhydride with hydrazine to form phthalazine-1,4-dione.
Introduction of the 4-chlorophenyl group: This step involves the reaction of phthalazine-1,4-dione with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form 4-(4-chlorophenyl)-phthalazin-1-one.
N-methylation: The final step involves the reaction of 4-(4-chlorophenyl)-phthalazin-1-one with methylamine to form the desired compound, this compound.
Analyse Chemischer Reaktionen
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), by binding to their active sites. This inhibition disrupts the signaling pathways involved in angiogenesis and cell proliferation, leading to the suppression of tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide can be compared with other phthalazine derivatives, such as:
Eigenschaften
CAS-Nummer |
684234-44-4 |
---|---|
Molekularformel |
C17H14ClN3O2 |
Molekulargewicht |
327.8g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-19-15(22)10-21-17(23)14-5-3-2-4-13(14)16(20-21)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
InChI-Schlüssel |
KOBMKLULJSFXKQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Löslichkeit |
2.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.